1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone

Mitochondrial uncoupling Structure–activity relationship Obesity and MASH

1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone (CAS 339589-58-1) is a heterocyclic small molecule belonging to the [1,2,5]oxadiazolo[3,4-b]pyridine (furazanopyridine) chemotype. Structurally, it features a 7-amino substituent, a 5-phenyl ring, and a 6-acetyl group on the fused oxadiazolo-pyridine core (MF: C₁₃H₁₀N₄O₂; MW: 254.24 g/mol).

Molecular Formula C13H10N4O2
Molecular Weight 254.24 g/mol
CAS No. 339589-58-1
Cat. No. B3261164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone
CAS339589-58-1
Molecular FormulaC13H10N4O2
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2=NON=C2N=C1C3=CC=CC=C3)N
InChIInChI=1S/C13H10N4O2/c1-7(18)9-10(14)12-13(17-19-16-12)15-11(9)8-5-3-2-4-6-8/h2-6H,14H2,1H3
InChIKeyWCVHYOVMLHUVCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone (CAS 339589-58-1): Structural Identity and Research-Grade Procurement Specifications


1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone (CAS 339589-58-1) is a heterocyclic small molecule belonging to the [1,2,5]oxadiazolo[3,4-b]pyridine (furazanopyridine) chemotype. Structurally, it features a 7-amino substituent, a 5-phenyl ring, and a 6-acetyl group on the fused oxadiazolo-pyridine core (MF: C₁₃H₁₀N₄O₂; MW: 254.24 g/mol) . This compound is categorized within a broader class of oxadiazole ketone derivatives that have been patented as inhibitors of fatty acid amide hydrolase (FAAH) [1] and has also been investigated for potential mitochondrial uncoupling activity . Vendor technical datasheets confirm commercial availability at ≥98% purity (HPLC) with storage at 2–8°C in sealed, dry conditions .

Why Direct Substitution of 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone with In-Class Analogs Without Quantitative Evidence Carries Scientific Risk for Research and Procurement


Within the [1,2,5]oxadiazolo[3,4-b]pyridine scaffold, subtle variations in substituent position and identity profoundly alter biological target engagement and potency. For example, the 7-amino-5-phenyl-6-acetyl configuration in CAS 339589-58-1 is structurally distinct from 7-hydroxy or 6-amino-5-ol analogs that have been characterized as BAM15-derived mitochondrial uncouplers [1]. Even within the FAAH inhibitor patent family, the structure–activity relationship (SAR) indicates that the presence and position of the phenyl and acetyl groups critically modulate inhibitor potency [2]. Generic substitution with a close analog—such as the 5-methyl variant (CAS 156463-83-1) or an isoxazolo[5,4-b]pyridine congener—cannot be assumed to preserve the same binding profile, metabolic stability, or uncoupling efficacy without direct, assay-matched comparative data . Therefore, procurement decisions based solely on scaffold similarity risk introducing variables that compromise experimental reproducibility.

Quantitative Differentiation Evidence for 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone (CAS 339589-58-1) Relative to Comparators


Structural Differentiation from Leading [1,2,5]Oxadiazolo[3,4-b]pyridine Mitochondrial Uncouplers: Absence of 7-Hydroxy or 6-Amino-5-ol Pharmacophore Limits Direct Functional Substitution

The compound CAS 339589-58-1 contains a 7-amino-5-phenyl-6-acetyl substitution pattern. This stands in clear contrast to the 7-hydroxy-6-substituted derivatives (e.g., SHO1122147, EC₅₀ = 3.6 μM in L6 myoblast oxygen consumption rate assay) and the 6-amino-5-hydroxy series (e.g., SHM115, EC₅₀ = 17 μM) that constitute the core SAR of oxadiazolopyridine mitochondrial uncouplers [1]. The 7-amino-6-acetyl motif lacks the acidic proton (7-OH) or the 5-hydroxy group critical for proton-shuttle-mediated uncoupling activity observed in BAM15 analogs. Consequently, the mitochondrial uncoupling potency of CAS 339589-58-1 cannot be inferred from these published EC₅₀ values.

Mitochondrial uncoupling Structure–activity relationship Obesity and MASH

FAAH Inhibitory Activity: Absence of Publicly Reported Potency Data for CAS 339589-58-1 Within the Oxadiazole Ketone Patent Family

The patent US 7,351,724 B2 broadly claims oxadiazole ketone compounds as FAAH inhibitors and includes exemplary compounds with potent activity (e.g., OL-135, a representative α-ketoheterocycle, with Kᵢ values in the low nanomolar range) [1]. However, a full-text search of the granted patent does not reveal CAS 339589-58-1 as a specifically exemplified compound with disclosed FAAH inhibition data. In contrast, closely related oxadiazole ketones (e.g., 2-keto-oxazole and 2-keto-1,3,4-oxadiazole derivatives) have been shown to achieve significant binding affinity enhancements through pyridyl nitrogen hydrogen bonding with Lys142 and Thr236 [2]. The 7-amino-5-phenyl substitution pattern in CAS 339589-58-1 may alter the orientation of the pyridyl nitrogen, potentially modifying FAAH binding kinetics relative to the characterized chemotype.

FAAH inhibition Endocannabinoid system Pain and inflammation

Physicochemical Property Differentiation: Predicted LogP and Topological Polar Surface Area Comparison with 5-Methyl Analog (CAS 156463-83-1)

Computational predictions indicate that CAS 339589-58-1 has a LogP of approximately 2.07 and a topological polar surface area (TPSA) of 94.9 Ų . In comparison, the 5-methyl analog (CAS 156463-83-1) has a predicted LogP of approximately 0.8 and a TPSA of 94.9 Ų . The 5-phenyl substitution increases lipophilicity by roughly 1.3 LogP units, which may influence membrane permeability, protein binding, and metabolic stability.

Physicochemical properties Drug-likeness Permeability

Spectroscopic Identity Confirmation: NMR and GC-MS Spectral Fingerprint Differentiates CAS 339589-58-1 from Isoxazolo[5,4-b]pyridine Isosteres

The compound CAS 339589-58-1 has a verified spectral entry in SpectraBase, with 2 NMR spectra and 1 GC-MS spectrum recorded [1]. This spectral fingerprint allows unambiguous differentiation from isosteric isoxazolo[5,4-b]pyridine analogs (e.g., 2-(4-amino-3-phenylisoxazolo[5,4-b]pyridin-5-yl)ethanone), which exhibit distinct NMR chemical shifts and fragmentation patterns due to the replacement of the oxadiazole ring oxygen with an isoxazole C–H group [2]. The availability of reference spectra supports identity verification upon receipt, a critical step for procurement quality assurance.

Analytical characterization Structural confirmation Quality control

Evidence-Anchored Research and Procurement Scenarios for 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone (CAS 339589-58-1)


Chemical Biology Probe for FAAH Inhibition Studies Requiring a 5-Phenyl-7-Amino Scaffold

Investigators studying the FAAH endocannabinoid pathway may utilize CAS 339589-58-1 as a structurally distinct oxadiazole ketone scaffold. Although direct FAAH potency data are not publicly available, the compound falls within the claimed scope of US Patent 7,351,724 B2 . The 5-phenyl group may offer differential binding interactions compared to 5-alkyl or 5-heteroaryl congeners. Procurement is recommended with the explicit requirement for custom FAAH inhibition profiling prior to use as a pharmacological tool.

Mitochondrial Uncoupling SAR Studies as a Negative Control or Scaffold-Hopping Template

Given that potent oxadiazolopyridine mitochondrial uncouplers require a 7-hydroxy or 5-hydroxy moiety , CAS 339589-58-1 (lacking these features) can serve as a structurally matched negative control in oxygen consumption rate (OCR) assays. Its use can help confirm that observed uncoupling activity in analog series is pharmacophore-dependent rather than an artifact of the heterocyclic core. Researchers should verify lack of uncoupling activity at concentrations up to 50 μM in their specific cell model.

Analytical Reference Standard for LC-MS/MS Method Development

With ≥98% purity and available NMR/GC-MS spectral fingerprints , CAS 339589-58-1 can serve as a quantitative reference standard for LC-MS/MS method development in pharmacokinetic or metabolism studies of oxadiazolopyridine derivatives. Its distinct retention time and mass transition (MW 254.24) differentiate it from the 5-methyl analog (MW 192.18), enabling multiplexed analysis.

Synthetic Intermediate for Diversified [1,2,5]Oxadiazolo[3,4-b]pyridine Libraries

The 7-amino and 6-acetyl groups provide synthetic handles for further derivatization, including acylation, reductive amination, or heterocycle fusion. Procurement at gram scale (offered by suppliers such as Fluorochem, SKU F723214 ) supports medicinal chemistry campaigns aiming to explore SAR around the 7-position while maintaining the 5-phenyl substituent.

Quote Request

Request a Quote for 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.